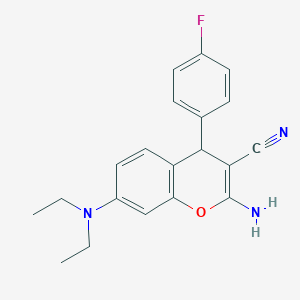

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20FN3O |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C20H20FN3O/c1-3-24(4-2)15-9-10-16-18(11-15)25-20(23)17(12-22)19(16)13-5-7-14(21)8-6-13/h5-11,19H,3-4,23H2,1-2H3 |

InChI Key |

VVAIKMXADATXRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with diethylamine and a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or fluoro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the chromene family, including 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition.

- Case Study : A study on related chromene derivatives showed that they possess antibacterial and antifungal activities comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined, revealing promising bactericidal effects against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that chromene derivatives can inhibit tyrosine kinase receptors, which are crucial in cancer cell proliferation.

- Mechanism of Action : The inhibition of these receptors leads to reduced tumor growth and metastasis. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties.

- Research Findings : Experimental models have indicated that these compounds can modulate inflammatory pathways, potentially offering new avenues for treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure allows for various modifications, leading to derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the aryl group at position 4 and the amino group at position 7. Substitutions influence physicochemical properties and bioactivity:

Key Observations:

Spectroscopic and Analytical Data

NMR and MS data for analogs highlight structural differences:

¹H NMR Shifts (DMSO-d₆):

- 5f : δ 7.45 (d, J = 8.7 Hz, 2H, Ar-H), 6.79 (d, J = 8.7 Hz, 1H, chromene-H), 2.87 (s, 6H, N(CH₃)₂).

- 5d : δ 8.19 (d, J = 8.6 Hz, 2H, Ar-H), 6.52–6.42 (m, 1H, chromene-H), 2.87 (s, 6H, N(CH₃)₂).

- Chromeceptin : Includes trifluoromethylphenyl signals at δ 7.6–7.8 ppm.

¹³C NMR Highlights:

- 5f : δ 161.03 (C=O), 109.96 (C-CN), 55.65 (N(CH₃)₂).

- 5d : δ 160.47 (C=O), 115.13 (C-F), 54.06 (N(CH₃)₂).

Mass Spectrometry:

Anticancer and Kinase Inhibition:

- 5f and 5c : Inhibit proliferation in HT-29 (colon cancer) and CCRF-CEM (leukemia) cells at IC₅₀ ~50 µM .

- 4k : Src kinase inhibition (IC₅₀ = 18.3 µM) with selectivity over EGFR (>300 µM) .

- Chromeceptin : Suppresses IGF-2 expression in HCC cells (5 µM) via AKT/mTOR pathway inhibition .

Structure-Activity Relationships (SAR):

Biological Activity

2-Amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its cytotoxic effects against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of 3-dimethylaminophenol with a substituted benzaldehyde and malonitrile in the presence of a base such as piperidine. The compound can be characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry.

- Molecular Formula : CHFNO

- Molecular Weight : 337.39 g/mol

- Melting Point : Approximately 133-134 °C

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various human tumor cell lines. The cytotoxic effects are often measured using the MTT assay, which determines cell viability based on metabolic activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate that this compound has comparable or superior potency to standard chemotherapeutic agents such as etoposide.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that it can significantly affect cell cycle progression, particularly causing G2/M phase arrest, which is crucial for inhibiting cancer cell proliferation.

Case Studies and Research Findings

-

Cytotoxicity in Breast Cancer Models :

In a study evaluating multiple chromene derivatives, this compound showed potent cytotoxicity against breast cancer cell lines (MCF-7 and T47D). The compound's activity was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival. -

Comparative Studies with Etoposide :

Comparative studies have shown that compounds similar to this compound exhibit IC50 values that are lower than those of etoposide across several cancer cell lines, indicating a potential for development as a new class of anticancer agents.

Q & A

Q. What are the common synthetic routes for 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a one-pot multicomponent reaction involving α-cyanocinnamonitriles, aromatic aldehydes, and substituted phenols. Piperidine is often used as a catalyst in ethanol under reflux (60–90 minutes), yielding crystalline products after recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), catalyst concentration (0.5–1.0 mol%), and temperature (70–90°C) to enhance yields (reported 65–85%). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (1:1:1) are critical .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. The compound’s packing is stabilized by N–H⋯N hydrogen bonds forming infinite chains along crystallographic axes and π-π interactions between aromatic rings (centroid distances ~3.7–3.8 Å). Displacement parameters and torsion angles are refined using WinGX/ORTEP for visualization .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this chromene derivative?

- NMR : H and C NMR confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic fluorophenyl signals at δ 6.8–7.4 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peak at m/z 364.1).

- IR : Stretching frequencies for nitrile (C≡N, ~2200 cm) and amino groups (N–H, ~3300 cm) confirm functional groups .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s inhibitory activity against kinases like Src, and how do structural modifications influence potency?

- Kinase Assays : Recombinant Src kinase is incubated with the compound (1–50 µM) and ATP/substrate (e.g., peptide analogs). IC values are determined via radiometric or fluorescence-based assays (e.g., ADP-Glo™).

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., 4-trifluoromethylphenyl) enhances potency (IC = 11.1–18.3 µM), while bulkier substituents reduce solubility and activity. The 4-fluorophenyl group in this compound may optimize steric and electronic interactions with kinase ATP-binding pockets .

Q. How can researchers resolve discrepancies in biological activity data across different studies involving chromene derivatives?

- Structural Validation : Confirm compound identity via SCXRD and HPLC purity checks (>98%).

- Assay Standardization : Use consistent cell lines (e.g., HT-29 for colon cancer) and normalize to controls like staurosporine (apoptosis inducer).

- Mechanistic Profiling : Compare inhibitory effects across multiple pathways (e.g., IGF vs. AKT/mTOR) using Western blotting or phospho-specific antibodies to identify off-target effects .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in modulating signaling pathways like IGF or AKT/mTOR?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with IGF-1R or mTOR domains (e.g., fluorophenyl group binding to hydrophobic pockets).

- Gene Expression Analysis : qPCR measures IGF2 mRNA suppression (e.g., 50% reduction at 5 µM in Hep3B cells).

- Pathway Inhibition : Phosphorylation assays (e.g., p-AKT Ser473) in HCC cells quantify mTOR pathway suppression .

Q. How does the substitution pattern at the 4-aryl position affect the compound’s microtubule disruption efficacy, and what in vitro models are appropriate for testing this?

- Substituent Effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance microtubule destabilization by increasing binding affinity to β-tubulin.

- In Vitro Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.